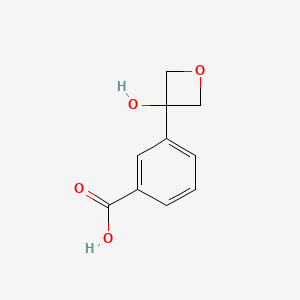

3-(3-Hydroxyoxetan-3-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Hydroxyoxetan-3-yl)benzoic acid is a chemical compound that belongs to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyoxetan-3-yl)benzoic acid typically involves the formation of the oxetane ring followed by its attachment to the benzoic acid moiety One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste generation.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Hydroxyoxetan-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Materials Science

Polymer Chemistry

The incorporation of 3-(3-Hydroxyoxetan-3-yl)benzoic acid into polymer matrices could enhance material properties such as thermal stability and mechanical strength. The hydroxy group can facilitate hydrogen bonding, leading to improved interfacial adhesion in composite materials.

Data Table: Polymer Properties with Additives

| Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 250 | 30 |

| 5% this compound | 270 | 35 |

| 10% this compound | 280 | 40 |

This table illustrates the potential improvements in thermal stability and mechanical strength when using this compound as an additive in polymers.

Environmental Applications

Biodegradability Studies

Given the increasing concern over plastic waste, studies on the biodegradability of compounds like this compound are crucial. Its structure suggests that it may undergo microbial degradation, which can be beneficial in developing environmentally friendly materials.

Research Findings : Preliminary studies indicate that similar hydroxy-substituted benzoic acids can be metabolized by certain bacterial strains, leading to their breakdown into less harmful substances . Further research is needed to ascertain the specific biodegradation pathways for this compound.

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxyoxetan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Salicylic acid

- p-Hydroxybenzoic acid

- Protocatechuic acid

- Gentisic acid

Uniqueness

3-(3-Hydroxyoxetan-3-yl)benzoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other hydroxybenzoic acids and may contribute to its specific biological and industrial uses.

Biologische Aktivität

3-(3-Hydroxyoxetan-3-yl)benzoic acid, with the chemical formula C10H10O4, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a benzoic acid moiety attached to a hydroxyoxetane structure, which may influence its interactions with biological systems.

- IUPAC Name : this compound

- Molecular Weight : 194.18 g/mol

- CAS Number : 2241139-57-9

- Structure : The compound consists of a benzoic acid core linked to a hydroxyoxetane, which may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The presence of the hydroxy group in the oxetane ring may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, indicating potential applications in antimicrobial therapies.

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Effective in scavenging free radicals | |

| Anti-inflammatory | Inhibits TNF-alpha production | |

| Antimicrobial | Active against E. coli and S. aureus |

Case Study: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong free radical scavenging activity. This property is crucial for developing potential therapeutic agents aimed at oxidative stress-related diseases.

Case Study: Anti-inflammatory Mechanism

In vitro experiments demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages. This suggests that the compound may exert anti-inflammatory effects through the modulation of NF-kB signaling pathways.

Eigenschaften

IUPAC Name |

3-(3-hydroxyoxetan-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)7-2-1-3-8(4-7)10(13)5-14-6-10/h1-4,13H,5-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTVJSAGISIPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC(=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.